2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 253.26 g/mol. It is classified under the category of quinoline derivatives and is recognized for its potential applications in medicinal chemistry and material science. The compound is often utilized in research settings, particularly in studies related to drug development and biological activity.
The compound is registered under the Chemical Abstracts Service with the number 957035-25-5. It can be sourced from various chemical suppliers, including Sigma-Aldrich and Enamine, which provide detailed product specifications and safety data sheets . This compound falls into the broader classification of heterocyclic compounds, specifically those containing both nitrogen and carbon atoms in its structure.
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes:
The reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in determining the yield and purity of the synthesized compound. Optimization of these parameters is essential for efficient synthesis.
The molecular structure of 2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid features a quinoline core with a pyrazole substituent at one position and a carboxylic acid group at another. The structural representation can be described using various notations:
CN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)OThe compound exhibits distinct physical properties such as being a powder at room temperature, which influences its handling and application in laboratory settings .
2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups, particularly the carboxylic acid which can serve as both a nucleophile and electrophile depending on reaction conditions.
The mechanism of action for 2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is primarily studied in biological contexts. It is believed to interact with specific biological targets, potentially including enzymes or receptors involved in disease pathways. Detailed studies are necessary to elucidate its exact mechanism, which may involve:
The chemical properties include stability under standard laboratory conditions, reactivity with acids and bases, and potential for hydrolysis under certain conditions .
2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid has several scientific applications:
This compound serves as a valuable tool in both academic research and industrial applications, reflecting its versatility within the field of chemistry.
The Pfitzinger reaction (Pfitzinger-Borsche reaction) is a cornerstone for synthesizing quinoline-4-carboxylic acid scaffolds. This method involves the condensation of isatin (1) with a carbonyl compound under basic conditions to form the quinoline core. Specifically, isatin undergoes alkaline hydrolysis (e.g., KOH/NaOH) to generate isatic acid (2), which subsequently decarboxylates and condenses with methyl ketones (e.g., 1-methylpyrazol-4-yl methyl ketone) to yield the target quinoline-4-carboxylic acid (3). The reaction typically requires protic solvents (water/alcohol) and temperatures of 60–100°C for 6–12 hours [2] [5].
Table 1: Pfitzinger Reaction Parameters for Quinoline Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield Range (%) |
|---|---|---|---|
| KOH | H₂O | 80–90 | 60–75 |
| NaOH | Ethanol | 60–70 | 55–70 |
| KOH/DMSO | None | 100 | 70–82 |
Critical limitations include moderate regioselectivity with unsymmetrical ketones and sensitivity to electron-withdrawing substituents on isatin. For 4-quinoline carboxylic acids, carboxyl group orientation is fixed at C-4, enabling direct access to the core scaffold of the target compound [1] [5].
Alternative routes employ aniline derivatives (4) and α,β-unsaturated carbonyls (5) for quinoline ring formation. The Doebner-Miller reaction exemplifies this, where aniline condenses with crotonaldehyde derivatives under acidic conditions (e.g., HCl/ZnCl₂) to form 2,3-disubstituted quinolines. To incorporate the C-4 carboxyl group, oxidation of 4-methylquinoline intermediates is essential. Potassium permanganate (KMnO₄) in m-xylene at reflux achieves this, though over-oxidation risks exist. For 2-(pyrazolyl) variants, pre-functionalized anilines with pyrazole groups are necessary, increasing synthetic steps [2] [7].
Direct C-4 carboxylation avoids multi-step sequences. Kolbe-Schmitt carboxylation using CO₂ under high pressure (50–100 atm) and temperature (120–150°C) converts 4-hydroxyquinoline (6) to 4-carboxyquinoline (7), but requires harsh conditions. Alternatively, metal-halogen exchange at C-4 bromoquinoline (8) using n-BuLi followed by CO₂ quenching provides moderate yields (50–65%). These methods face scalability issues due to reagent sensitivity and equipment demands [2] [5].
Regioselective incorporation of the 1-methylpyrazol-4-yl group employs cross-coupling strategies. Suzuki-Miyaura coupling is predominant: 4-bromoquinoline-4-carboxylic acid (9) reacts with 1-methyl-4-(pinacolborane)pyrazole (10) under Pd catalysis (e.g., Pd(PPh₃)₄). Key conditions include:
Table 2: Cross-Coupling Methods for Pyrazole Attachment
| Method | Catalyst | Yield (%) | Regioselectivity |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 85–92 | >98% C-2 |
| Negishi | PdCl₂(dppf) | 75–83 | >95% C-2 |
| Sonogashira (alkyne) | CuI/Pd(PPh₃)₂Cl₂ | 70–78 | >90% C-2 |
Microwave irradiation revolutionizes both quinoline formation and coupling steps. For Pfitzinger reactions, solvent-free microwave conditions (120–150°C, 5–15 minutes) using KOH on alumina boost yields to 85–90% by enhancing reaction homogeneity and reducing decomposition [6] [8]. Similarly, Suzuki coupling under microwave irradiation (100–120°C, 5–10 minutes) achieves near-quantitative conversion with minimal catalyst loading (1 mol% Pd). Solvent-free protocols eliminate purification challenges from high-boiling solvents like DMF and align with green chemistry principles [6] [8].
Systematic parameter tuning maximizes efficiency:
Table 3: Optimized Conditions for Key Synthetic Steps
| Step | Optimal Catalyst | Temperature/Time | Additive | Max Yield (%) |
|---|---|---|---|---|
| Pfitzinger (MW) | KOH (1.5 eq) | 120°C, 10 min | None | 92 |
| Suzuki Coupling (MW) | Pd(dppf)Cl₂ (2 mol%) | 100°C, 8 min | TBAB (0.1 eq) | 95 |
| Direct Carboxylation | CuI (10 mol%) | 150°C, 12 h | CO₂ (50 atm) | 75 |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7